molecular formula C16H9F B154893 3-Fluorofluoranthene CAS No. 1691-66-3

3-Fluorofluoranthene

Cat. No.: B154893
CAS No.: 1691-66-3
M. Wt: 220.24 g/mol
InChI Key: HRHXURLOJRZDNK-UHFFFAOYSA-N
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Description

3-Fluorofluoranthene is a polycyclic aromatic hydrocarbon with the chemical formula C16H9F. It is a derivative of fluoranthene, where one hydrogen atom is replaced by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorofluoranthene typically involves the fluorination of fluoranthene. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process requires careful handling of fluorinating agents and control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorofluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Fluorofluoranthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluorofluoranthene involves its interaction with various molecular targets. The fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity and interactions with other molecules. This can lead to changes in the compound’s biological activity and its behavior in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 3-Fluorofluoranthene is unique due to the specific position of the fluorine atom, which can significantly alter its chemical and physical properties compared to its parent compound and other fluorinated derivatives. This uniqueness makes it valuable for studying the effects of fluorine substitution in polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

3-fluorofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHXURLOJRZDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288578
Record name 3-FLUOROFLUORANTHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691-66-3
Record name NSC56687
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-FLUOROFLUORANTHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluorofluoranthene
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Reactant of Route 6
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